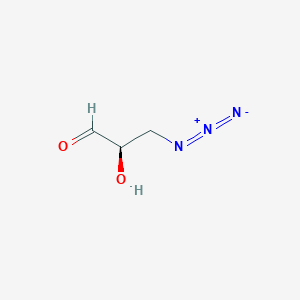
(R)-3-azido-2-hydroxypropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-azido-2-hydroxypropanal is an organic compound with a unique structure that includes an azido group (-N₃) and a hydroxyl group (-OH) attached to a propanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R)-3-azido-2-hydroxypropanal typically involves the azidation of a suitable precursor. One common method is the reaction of (2R)-3-chloro-2-hydroxypropanal with sodium azide (NaN₃) under mild conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the azido group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(R)-3-azido-2-hydroxypropanal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of (2R)-3-azido-2-oxopropanal.
Reduction: The azido group can be reduced to an amine group, yielding (2R)-3-amino-2-hydroxypropanal.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Triphenylphosphine (PPh₃) is commonly used in the Staudinger reaction.
Major Products Formed
Oxidation: (2R)-3-azido-2-oxopropanal
Reduction: (2R)-3-amino-2-hydroxypropanal
Substitution: Iminophosphorane intermediates
Wissenschaftliche Forschungsanwendungen
(R)-3-azido-2-hydroxypropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: The compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (R)-3-azido-2-hydroxypropanal depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-3-Chloro-2-hydroxypropanal: A precursor in the synthesis of (R)-3-azido-2-hydroxypropanal.
(2R)-3-Amino-2-hydroxypropanal: A reduction product of this compound.
(2R)-3-Azido-2-oxopropanal: An oxidation product of this compound.
Uniqueness
This compound is unique due to the presence of both an azido group and a hydroxyl group on the same molecule. This combination of functional groups allows for diverse reactivity and applications, particularly in the fields of bioorthogonal chemistry and drug development.
Eigenschaften
Molekularformel |
C3H5N3O2 |
|---|---|
Molekulargewicht |
115.09 g/mol |
IUPAC-Name |
(2R)-3-azido-2-hydroxypropanal |
InChI |
InChI=1S/C3H5N3O2/c4-6-5-1-3(8)2-7/h2-3,8H,1H2/t3-/m1/s1 |
InChI-Schlüssel |
HXOCWVXINKSYAR-GSVOUGTGSA-N |
Isomerische SMILES |
C([C@H](C=O)O)N=[N+]=[N-] |
Kanonische SMILES |
C(C(C=O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


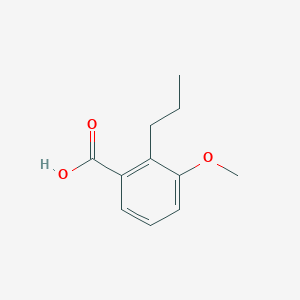
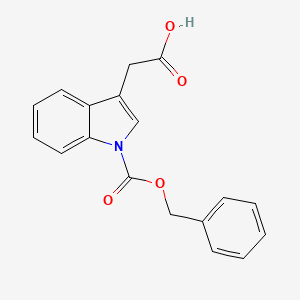
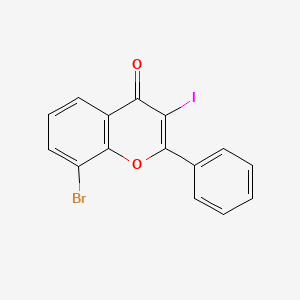
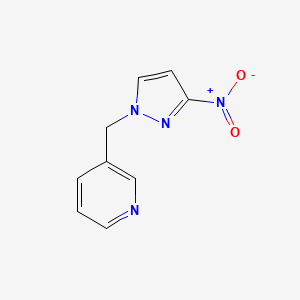
![Ethyl [(phenoxycarbonyl)oxy]acetate](/img/structure/B8322413.png)
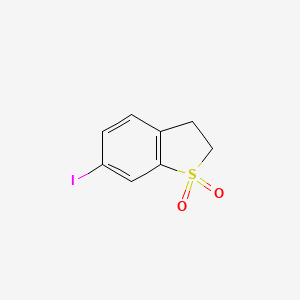
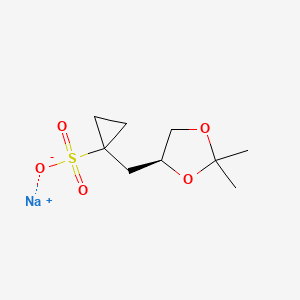

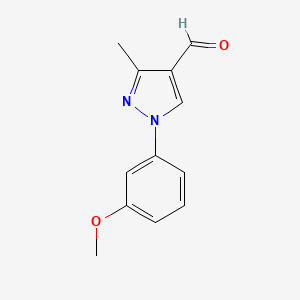

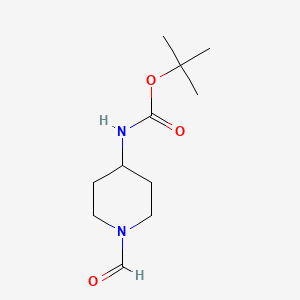
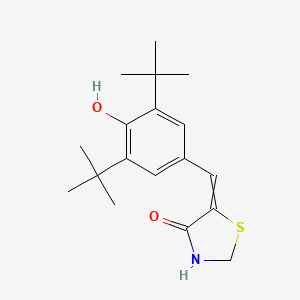

![2-(2-Fluorophenyl)thiazolo[5,4-b]pyridine](/img/structure/B8322469.png)
